2-Methylbutanamide

Descripción

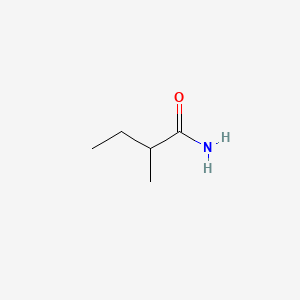

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXJHBAJZQREDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959688 | |

| Record name | 2-Methylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-57-1, 389122-94-5 | |

| Record name | 2-Methylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-38764 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylbutanamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to 2-methylbutanamide. The information is presented to support research, discovery, and development activities where this molecule is of interest. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for synthesis and characterization are provided.

Chemical Identity and Structure

This compound is a primary amide derivative of 2-methylbutanoic acid. Its chemical structure consists of a four-carbon chain with a methyl group at the second carbon and a terminal carboxamide group.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2-Methylbutyramide[1] |

| CAS Number | 1113-57-1[1] |

| Molecular Formula | C₅H₁₁NO[1] |

| Molecular Weight | 101.15 g/mol [1] |

| SMILES | CCC(C)C(=O)N[1] |

| InChI | InChI=1S/C5H11NO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7)[1] |

| InChIKey | XUXJHBAJZQREDB-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It should be noted that while computed values are readily available, experimental data for some properties are not widely reported in the literature.

| Property | Value (Computed) | Value (Experimental) |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Density | Not available | Not available |

| Water Solubility | Predicted to be soluble | Not available |

| pKa | Not available | Not available |

| XLogP3 | 0.5[1] | Not available |

| Hydrogen Bond Donors | 1[1] | Not applicable |

| Hydrogen Bond Acceptors | 1[1] | Not applicable |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established organic chemistry principles for amide synthesis and standard analytical techniques.

Synthesis of this compound

This compound can be synthesized through the amidation of 2-methylbutanoic acid or its derivatives, such as 2-methylbutanoyl chloride.

Method 1: From 2-Methylbutanoyl Chloride

This method involves the reaction of the more reactive acyl chloride with ammonia (B1221849).

-

Materials:

-

2-Methylbutanoyl chloride

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Dichloromethane (B109758) (DCM) or other suitable organic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylbutanoyl chloride (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 2.0-3.0 eq) to the stirred solution of the acyl chloride. An exothermic reaction is expected, and a white precipitate (ammonium chloride) may form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel and add water to dissolve any inorganic salts.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

-

Method 2: Direct Amidation of 2-Methylbutanoic Acid

This method involves the direct reaction of the carboxylic acid with ammonia, often requiring a coupling agent or high temperatures.

-

Materials:

-

2-Methylbutanoic acid

-

Ammonia source (e.g., ammonium (B1175870) chloride with a base, or ammonia gas)

-

Coupling agent (e.g., DCC, EDC) or a catalyst for direct amidation.

-

Suitable aprotic solvent (e.g., Dichloromethane, Dimethylformamide)

-

Organic base (e.g., triethylamine (B128534), diisopropylethylamine)

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis.

-

-

Procedure (Using a Coupling Agent):

-

Dissolve 2-methylbutanoic acid (1.0 eq) and a suitable amine source such as ammonium chloride (1.2 eq) in an anhydrous aprotic solvent in a round-bottom flask.

-

Add an organic base such as triethylamine (2.5 eq) to the mixture.

-

Add the coupling agent (e.g., EDC, 1.2 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, filter the mixture to remove any precipitated by-products.

-

Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not already contain it.

-

-

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (in CDCl₃):

-

~ 6.0-7.5 ppm: Broad signals corresponding to the two amide protons (-NH₂). The chemical shift of these protons can be highly variable and may be affected by concentration and temperature.

-

~ 2.0-2.3 ppm: A multiplet corresponding to the methine proton (-CH) at the C2 position.

-

~ 1.4-1.7 ppm: A multiplet corresponding to the methylene (B1212753) protons (-CH₂) of the ethyl group.

-

~ 1.1-1.2 ppm: A doublet corresponding to the methyl protons (-CH₃) attached to the C2 carbon.

-

~ 0.8-1.0 ppm: A triplet corresponding to the terminal methyl protons (-CH₃) of the ethyl group.

-

-

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (in CDCl₃):

-

~ 175-180 ppm: Carbonyl carbon (-C=O) of the amide.

-

~ 40-45 ppm: Methine carbon (-CH) at the C2 position.

-

~ 25-30 ppm: Methylene carbon (-CH₂) of the ethyl group.

-

~ 15-20 ppm: Methyl carbon (-CH₃) attached to the C2 carbon.

-

~ 10-15 ppm: Terminal methyl carbon (-CH₃) of the ethyl group.

-

-

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

-

Expected Absorption Bands:

-

~ 3350 and 3180 cm⁻¹: Two distinct bands corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amide (-NH₂) group.[2]

-

~ 2850-2970 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~ 1640-1680 cm⁻¹: A strong absorption band due to the C=O stretching vibration (Amide I band).[2]

-

~ 1620-1650 cm⁻¹: N-H bending (scissoring) vibration (Amide II band).[2]

-

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area or under a fume hood.

-

-

Handling:

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust or vapors.

-

-

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Logical Relationships and Workflows

The following diagrams illustrate the key relationships of this compound's properties and a general workflow for its synthesis and characterization.

Caption: Key properties of this compound.

Caption: Synthesis and characterization workflow.

References

An In-depth Technical Guide to 2-Methylbutanamide (CAS: 1113-57-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methylbutanamide (CAS number 1113-57-1), a chiral amide with potential significance in chemical synthesis and biological systems. This document details its physicochemical properties, spectroscopic profile, and synthesis methodologies. Particular attention is given to experimental protocols and the exploration of its potential biological roles, including its connection to secondary metabolite production in Streptomyces.

Chemical and Physical Properties

This compound is a primary amide with a chiral center at the second carbon. Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| CAS Number | 1113-57-1 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Methylbutyramide | [1] |

| XlogP | 0.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 101.084063974 Da | [1] |

| Monoisotopic Mass | 101.084063974 Da | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| Heavy Atom Count | 7 | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The exact chemical shifts and coupling constants can be influenced by the solvent used.

-

¹³C NMR: The carbon-13 NMR spectrum will display five distinct signals, one for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon will be the most downfield.

Infrared (IR) Spectroscopy[1]

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

N-H stretching: Two bands in the region of 3350-3180 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C=O stretching (Amide I band): A strong absorption band around 1650 cm⁻¹.

-

N-H bending (Amide II band): A band in the region of 1650-1620 cm⁻¹.

-

C-H stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.

Mass Spectrometry (MS)[1]

Electron ionization mass spectrometry of this compound will show a molecular ion peak (M⁺) at m/z 101. The fragmentation pattern will be influenced by the stability of the resulting carbocations, with a prominent peak expected at m/z 57, corresponding to the loss of an ethyl radical and formation of a stable secondary carbocation.

Synthesis of this compound

This compound can be synthesized through standard amidation reactions. Both racemic and enantiomerically enriched forms can be prepared.

General Synthesis from 2-Methylbutanoic Acid

A common method involves the activation of the carboxylic acid, followed by reaction with an amine source.

Caption: General synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Methylbutanoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-methylbutanoic acid.

-

Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) to the flask at room temperature.

-

Heat the reaction mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-methylbutanoyl chloride.

Step 2: Synthesis of this compound

-

In a separate flask, prepare a solution of concentrated aqueous ammonia in a suitable solvent (e.g., diethyl ether or dichloromethane) and cool it in an ice bath.

-

Slowly add the crude 2-methylbutanoyl chloride dropwise to the ammonia solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Enantioselective Synthesis

The synthesis of specific enantiomers, (R)- or (S)-2-methylbutanamide, can be achieved by starting with the corresponding enantiomerically pure 2-methylbutanoic acid or by employing chiral auxiliaries.

Biological Activity and Signaling Pathways

While specific studies detailing the biological activity and mechanism of action of this compound are limited, its presence in Streptomyces suggests a potential role as a signaling molecule or a secondary metabolite.

Role in Streptomyces

Streptomyces are well-known producers of a vast array of bioactive secondary metabolites, including antibiotics. The production of these compounds is often regulated by complex signaling networks, including quorum sensing. Small, diffusible molecules can act as autoinducers, coordinating gene expression in a population-dependent manner. Given that (R)-2-methylbutanamide has been reported in Streptomyces, it is plausible that it may function as such a signaling molecule, potentially influencing antibiotic production or morphological differentiation in these bacteria.

Caption: Hypothetical signaling role of this compound.

Potential as a Quorum Sensing Molecule

Quorum sensing in bacteria involves the production and detection of autoinducers to regulate collective behaviors. While the specific signaling pathway involving this compound has not been elucidated, a general model for its potential role in bacterial communication can be proposed.

Caption: Potential quorum sensing workflow.

Further research is required to isolate and characterize the specific receptors and downstream genetic targets of this compound in Streptomyces and other bacteria to fully understand its biological function.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chiral molecule with well-defined physicochemical and spectroscopic properties. Its synthesis is achievable through established chemical methods. While its biological role is not yet fully understood, its presence in Streptomyces points towards a potential function as a signaling molecule in bacterial communication and secondary metabolism. Further investigation into its specific mechanism of action could open new avenues for research in microbiology and drug discovery.

References

Synthesis of 2-Methylbutanamide from 2-Methylbutanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-methylbutanamide from 2-methylbutanoic acid. The document details established experimental protocols, presents quantitative data for comparison, and visualizes the reaction pathways and workflows. The methodologies discussed are pivotal for various applications in organic synthesis and pharmaceutical development, where the amide functional group is a cornerstone of molecular architecture.

Introduction to Amide Bond Formation

The conversion of carboxylic acids to amides is a fundamental transformation in organic chemistry. The amide bond is highly stable and is a key structural component in a vast array of biologically active molecules, including peptides, proteins, and pharmaceuticals. The direct reaction between a carboxylic acid and an amine is generally unfavorable under ambient conditions due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt.[1][2] Consequently, the carboxylic acid must first be "activated" to facilitate the nucleophilic attack by the amine.

This guide will focus on two primary strategies for the synthesis of this compound from 2-methylbutanoic acid:

-

Two-Step Synthesis via an Acyl Chloride Intermediate: A classic and highly effective method involving the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by amination.

-

Direct Catalytic Amidation: A more modern and "greener" approach that avoids stoichiometric activating agents and generates water as the only byproduct.[1][3]

Two-Step Synthesis via 2-Methylbutanoyl Chloride

This robust and widely used method involves two distinct steps: the formation of the acyl chloride and the subsequent reaction with ammonia (B1221849).

Reaction Pathway

The overall transformation proceeds as depicted in the following diagram. The first step is the activation of 2-methylbutanoic acid with thionyl chloride. The second step is the nucleophilic acyl substitution reaction of the resulting 2-methylbutanoyl chloride with ammonia.

Experimental Protocol

Step 1: Synthesis of 2-Methylbutanoyl Chloride [4][5][6]

-

Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ gases produced). The entire apparatus should be dried to prevent hydrolysis of thionyl chloride.

-

Reagent Addition: Charge the flask with 2-methylbutanoic acid. Slowly add thionyl chloride (SOCl₂) (typically 1.2-1.5 equivalents) to the carboxylic acid at room temperature with stirring. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: The reaction mixture is heated to reflux (approximately 70-80 °C) for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[5]

-

Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation. The resulting 2-methylbutanoyl chloride can be purified by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound [7]

-

Apparatus Setup: In a separate flask equipped with a dropping funnel and a stirrer, place a solution of concentrated aqueous ammonia (or a solution of ammonia in an appropriate solvent like diethyl ether or dichloromethane) and cool it in an ice bath.

-

Reagent Addition: The freshly prepared 2-methylbutanoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether, THF) and added dropwise to the cooled ammonia solution with vigorous stirring. An excess of ammonia is used to neutralize the HCl byproduct.

-

Reaction: The reaction is typically exothermic. After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature to ensure complete conversion.

-

Work-up and Purification: The resulting mixture is transferred to a separatory funnel. The organic layer is washed with water, dilute HCl (to remove excess ammonia), and brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or chromatography.

Quantitative Data

The yields for this two-step process are generally high, as shown in the table below, which summarizes typical reaction parameters.

| Parameter | Step 1: Acyl Chloride Formation | Step 2: Amidation | Overall Yield |

| Reactant Ratio | 1 eq. 2-methylbutanoic acid, 1.2-1.5 eq. SOCl₂ | 1 eq. 2-methylbutanoyl chloride, >2 eq. NH₃ | |

| Solvent | Neat or CH₂Cl₂ | Diethyl ether, THF, or CH₂Cl₂ | |

| Temperature | 70-80 °C (Reflux) | 0 °C to Room Temperature | |

| Reaction Time | 1-2 hours | 1-2 hours | |

| Typical Yield | >90% | 85-95% | ~75-85% |

Table 1: Summary of quantitative data for the two-step synthesis.

Direct Catalytic Amidation

Direct amidation methods are gaining prominence as they offer a more atom-economical and environmentally friendly alternative to traditional methods.[1][3] These reactions typically require a catalyst to facilitate the dehydration of the carboxylic acid and amine. Boron-based catalysts are particularly effective for this transformation.[3][8]

General Workflow for Catalytic Amidation

The workflow for a direct catalytic amidation is more streamlined than the two-step process.

Experimental Protocol (Representative)

This protocol is a general representation based on boric acid-catalyzed amidations.[8]

-

Apparatus Setup: A round-bottom flask is fitted with a Dean-Stark apparatus and a reflux condenser to facilitate the azeotropic removal of water.

-

Reagent Addition: The flask is charged with 2-methylbutanoic acid (1 eq.), an ammonia source (e.g., ammonium chloride with a non-nucleophilic base, or an amine; 1-1.5 eq.), a catalytic amount of boric acid (e.g., 5-10 mol%), and a suitable solvent for azeotropic distillation (e.g., toluene (B28343) or xylene).

-

Reaction: The mixture is heated to reflux. The water generated during the reaction is collected in the Dean-Stark trap. The reaction is monitored until no more water is collected or by analytical methods like TLC or GC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with an aqueous base (to remove unreacted carboxylic acid and the boric acid catalyst) and brine. The organic layer is dried, filtered, and concentrated to give the crude product, which is then purified.

Quantitative Data

Direct catalytic amidation can provide good to excellent yields, although reaction conditions may require more optimization compared to the acyl chloride method.

| Parameter | Boric Acid Catalyzed Amidation |

| Reactant Ratio | 1 eq. Carboxylic Acid, 1.1 eq. Amine |

| Catalyst Loading | 5-10 mol% Boric Acid |

| Solvent | Toluene or Xylene |

| Temperature | 110-140 °C (Reflux) |

| Reaction Time | 12-24 hours |

| Typical Yield | 60-95% (Substrate dependent) |

Table 2: Representative quantitative data for direct catalytic amidation.

Method Comparison and Selection

| Feature | Two-Step (Thionyl Chloride) Method | Direct Catalytic Amidation |

| Reagents | Stoichiometric, corrosive (SOCl₂) | Catalytic, generally milder |

| Byproducts | SO₂, HCl, NH₄Cl (significant waste) | Water (environmentally benign) |

| Reaction Conditions | Generally mild temperatures (Step 2) | High temperatures often required |

| Generality & Reliability | Very broad scope, highly reliable | Can be substrate-specific, may require optimization |

| Atom Economy | Poor | Excellent |

| Safety/Handling | Requires handling of corrosive and toxic reagents/gases | Generally safer, though high temperatures are a hazard |

Table 3: Comparison of synthetic methodologies.

Selection Rationale:

-

For high reliability, rapid conversion, and broad substrate scope on a laboratory scale, the thionyl chloride method is often preferred despite its drawbacks in waste generation.

-

For large-scale industrial synthesis and applications where green chemistry principles are paramount , direct catalytic amidation is the superior choice, provided the reaction can be optimized for the specific substrates to achieve high yields and purity.

Conclusion

The synthesis of this compound from 2-methylbutanoic acid can be accomplished effectively through multiple routes. The traditional two-step method via an acyl chloride intermediate is a robust and high-yielding process suitable for many research applications. However, the advancement of direct catalytic amidation presents a more sustainable and efficient alternative, aligning with the principles of green chemistry. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, cost, safety considerations, and environmental impact. For professionals in drug development and scientific research, a thorough understanding of both methodologies is crucial for the strategic design of synthetic pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Catalytic Amidation [catalyticamidation.info]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Catalytic Amidation [catalyticamidation.info]

(R)-2-Methylbutanamide and (S)-2-Methylbutanamide Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enantiomers (R)-2-Methylbutanamide and (S)-2-Methylbutanamide. Chirality plays a crucial role in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This document details the synthesis, chiral separation, and physicochemical properties of these specific enantiomers. While direct biological activity data for (R)- and (S)-2-Methylbutanamide is limited in publicly accessible literature, this guide provides a framework for their synthesis and separation, which are critical steps for enabling further pharmacological investigation. The content is structured to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

The amide functional group is a cornerstone of medicinal chemistry, with a significant percentage of marketed drugs containing at least one amide bond. When an amide possesses a stereocentric atom, the resulting enantiomers can interact differently with chiral biological targets such as receptors and enzymes. This can lead to one enantiomer exhibiting the desired therapeutic effect (eutomer), while the other may be less active, inactive, or even contribute to adverse effects (distomer). Therefore, the synthesis and evaluation of individual enantiomers are critical aspects of modern drug discovery and development.

This guide focuses on the enantiomeric pair, (R)-2-Methylbutanamide and (S)-2-Methylbutanamide. These small, chiral aliphatic amides serve as fundamental building blocks and model systems for understanding the influence of stereochemistry on molecular interactions and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methylbutanamide is presented in Table 1. These properties are essential for understanding the compound's behavior in biological systems and for the development of analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | PubChem |

| Molecular Weight | 101.15 g/mol | PubChem |

| XLogP3 | 0.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 101.084064 g/mol | PubChem |

| Monoisotopic Mass | 101.084064 g/mol | PubChem |

| Topological Polar Surface Area | 43.1 Ų | PubChem |

Synthesis of (R)- and (S)-2-Methylbutanamide

The enantioselective synthesis of (R)- and (S)-2-Methylbutanamide can be achieved from their corresponding chiral carboxylic acid precursors, (R)- and (S)-2-methylbutanoic acid. A general and reliable method involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation with ammonia (B1221849).

General Experimental Protocol: Amidation via Acyl Chloride

Materials:

-

(R)- or (S)-2-Methylbutanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Ammonia (gas or concentrated aqueous solution)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Acyl Chloride:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)- or (S)-2-methylbutanoic acid (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred solution. If using oxalyl chloride, a catalytic amount of anhydrous dimethylformamide (DMF) can be added.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol (B129727) and analyzing the resulting methyl ester by gas chromatography (GC).

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude (R)- or (S)-2-methylbutanoyl chloride. The crude acyl chloride is typically used in the next step without further purification.

-

-

Amidation:

-

Dissolve the crude (R)- or (S)-2-methylbutanoyl chloride in an anhydrous aprotic solvent such as diethyl ether or THF.

-

Cool the solution to 0 °C.

-

Bubble anhydrous ammonia gas through the solution or add a cold, concentrated aqueous solution of ammonia dropwise with vigorous stirring.

-

A white precipitate (ammonium chloride and the product amide) will form.

-

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (B1210297) or DCM (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (R)- or (S)-2-Methylbutanamide.

-

The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

-

The following diagram illustrates the general workflow for the synthesis of the enantiomers of this compound.

Chiral Separation of Enantiomers

For obtaining enantiomerically pure compounds from a racemic mixture, or for analyzing the enantiomeric excess (e.e.) of a synthesis, chiral chromatography is the method of choice. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are powerful techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

General Experimental Protocol: Chiral HPLC Method Development

-

Column: A chiral stationary phase column, such as one based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® IA, IB, IC, etc.).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio is a critical parameter for achieving separation and is typically optimized in the range of 99:1 to 80:20 (non-polar:polar).

-

Additives: For amide compounds, the addition of a small amount of a basic (e.g., diethylamine, DEA) or acidic (e.g., trifluoroacetic acid, TFA) additive to the mobile phase can improve peak shape and resolution.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 200-220 nm) is suitable for aliphatic amides which lack a strong chromophore.

-

Temperature: Column temperature can be varied (e.g., 10-40 °C) to optimize separation.

The following diagram illustrates a logical workflow for chiral method development.

Biological Activity and Signaling Pathways

As of the current literature survey, specific studies detailing the biological activities and signaling pathway interactions of (R)-2-Methylbutanamide and (S)-2-Methylbutanamide are not available. However, it is well-established that the stereochemistry of small molecules can have a profound impact on their pharmacological effects. For instance, differences in the activity of enantiomers have been extensively documented for various drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) active agents.

Given the structural similarity of this compound to endogenous molecules and known neuromodulators, it is plausible that its enantiomers could exhibit differential activity at various biological targets, such as:

-

Ion Channels: Voltage-gated or ligand-gated ion channels in the CNS.

-

G-Protein Coupled Receptors (GPCRs): A large family of receptors involved in a multitude of signaling pathways.

-

Enzymes: Metabolic enzymes where the chiral center could influence substrate binding and turnover.

The following diagram represents a hypothetical signaling pathway that could be modulated by a small molecule like this compound, leading to a cellular response. Further experimental investigation is required to determine if and how the enantiomers of this compound interact with such pathways.

Conclusion

This technical guide has outlined the fundamental aspects of (R)-2-Methylbutanamide and (S)-2-Methylbutanamide, including their synthesis and chiral separation. While specific biological data for these enantiomers remains to be elucidated, the provided experimental frameworks offer a starting point for their preparation and purification, which are essential prerequisites for pharmacological screening. The distinct three-dimensional structures of these enantiomers underscore the potential for stereoselective biological activity. Further research into the pharmacological profiles of (R)- and (S)-2-Methylbutanamide is warranted to uncover any potential therapeutic applications and to contribute to the broader understanding of structure-activity relationships in chiral molecules. The methodologies and concepts presented herein are intended to support and guide such future investigations by researchers in the pharmaceutical sciences.

Spectroscopic Profile of 2-Methylbutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-methylbutanamide, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Overview

This compound is a primary amide with the chemical formula C₅H₁₁NO. Its structure is characterized by a butanamide backbone with a methyl group at the second carbon position.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of this compound provides information about the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Predicted | ||||

| ~ 0.9 | t | 3H | ~ 7.5 | -CH₂-CH₃ |

| ~ 1.1 | d | 3H | ~ 7.0 | -CH(CH₃ )- |

| ~ 1.5 | m | 2H | -CH₂ -CH₃ | |

| ~ 2.1 | m | 1H | -CH (CH₃)- | |

| ~ 5.5 - 7.0 | br s | 2H | -CONH₂ |

Note: The chemical shifts of the amide protons (-NH₂) can vary significantly depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule.

| Chemical Shift (δ) ppm | Carbon Atom |

| Predicted | |

| ~ 11 | -CH₂-C H₃ |

| ~ 17 | -CH(C H₃)- |

| ~ 26 | -C H₂-CH₃ |

| ~ 42 | -C H(CH₃)- |

| ~ 179 | C =O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~ 3350, 3180 | Strong, Broad | N-H stretch | Primary Amide (-NH₂) |

| ~ 2960, 2870 | Medium-Strong | C-H stretch | Alkyl (-CH₃, -CH₂, -CH) |

| ~ 1640 | Strong | C=O stretch (Amide I band) | Amide (-C=O) |

| ~ 1560 | Medium | N-H bend (Amide II band) | Amide (-NH) |

| ~ 1460 | Medium | C-H bend | Alkyl (-CH₃, -CH₂) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 101.15 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following key fragments.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 101 | Moderate | [M]⁺ (Molecular Ion) |

| 86 | Moderate | [M - NH₃]⁺ |

| 72 | Strong | [M - C₂H₅]⁺ or [CH₃CH(C)C=O]⁺ |

| 57 | Moderate | [C₄H₉]⁺ or [CH₃CH₂CH(CH₃)]⁺ |

| 44 | Base Peak | [CONH₂]⁺ |

| 43 | Strong | [C₃H₇]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

Fragmentation Pathway

The fragmentation of this compound in an EI mass spectrometer can be rationalized by the cleavage of bonds adjacent to the carbonyl group and the branching point.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is for acquiring ¹H and ¹³C NMR spectra of a solid organic compound.

Caption: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

This protocol describes the analysis of a solid sample using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS) Protocol (Electron Ionization)

This protocol outlines the procedure for obtaining an electron ionization mass spectrum of a solid organic compound.

Caption: Experimental workflow for Electron Ionization Mass Spectrometry.

This guide provides foundational spectroscopic data and standardized protocols for the analysis of this compound. Researchers can utilize this information for compound identification, quality control, and as a basis for further structural and functional studies.

Solubility of 2-Methylbutanamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Methylbutanamide and its Solubility

This compound (C₅H₁₁NO) is a primary amide derived from 2-methylbutanoic acid.[1][2] Its molecular structure, featuring a polar amide group (-CONH₂) and a nonpolar alkyl chain, governs its solubility behavior. The amide functional group is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the lone pairs on the nitrogen atom).[3][4] This dual capability allows for strong intermolecular interactions, leading to generally high boiling points and solubility in polar solvents.[3][5]

Expected Solubility in Common Organic Solvents

Based on the principles of "like dissolves like" and the hydrogen bonding capacity of amides, the expected solubility of this compound in various organic solvents is as follows:

-

Protic Polar Solvents (e.g., Methanol (B129727), Ethanol): this compound is expected to exhibit high solubility in protic polar solvents like methanol and ethanol. These solvents can act as both hydrogen bond donors and acceptors, readily forming hydrogen bonds with the amide group of this compound.

-

Aprotic Polar Solvents (e.g., Dimethyl Sulfoxide - DMSO, Acetone): High solubility is also anticipated in aprotic polar solvents. DMSO is a particularly strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for many organic and inorganic compounds.[6][7][8] Acetone, with its polar carbonyl group, can act as a hydrogen bond acceptor, facilitating the dissolution of this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The solubility of this compound in nonpolar solvents is expected to be low. The nonpolar nature of these solvents does not favor interaction with the polar amide group. While the branched alkyl chain of this compound has some nonpolar character, the dominant polar amide group will limit its solubility in such solvents.

In general, the solubility of amides decreases as the length of the carbon chain increases due to the growing influence of the nonpolar alkyl part of the molecule.[4][9]

Quantitative Solubility Data

A comprehensive search of scientific databases and literature did not yield specific quantitative solubility data for this compound in a range of common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Formula | Polarity | Expected Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Methanol | CH₃OH | Polar Protic | High | Data not available |

| Ethanol | C₂H₅OH | Polar Protic | High | Data not available |

| Acetone | (CH₃)₂CO | Polar Aprotic | High | Data not available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Very High | Data not available |

| Acetonitrile | CH₃CN | Polar Aprotic | Moderate to High | Data not available |

| Ethyl Acetate | CH₃COOC₂H₅ | Moderately Polar | Moderate | Data not available |

| Dichloromethane | CH₂Cl₂ | Moderately Polar | Low to Moderate | Data not available |

| Toluene | C₇H₈ | Nonpolar | Low | Data not available |

| Hexane | C₆H₁₄ | Nonpolar | Very Low | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent using the isothermal equilibrium method.

4.1. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or magnetic stirrer with heating plate

-

Temperature probe (calibrated)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed container (e.g., a screw-cap vial).

-

Place the container in a thermostatic shaker or on a magnetic stirrer with controlled temperature.

-

Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium should be determined empirically.

-

-

Phase Separation:

-

After reaching equilibrium, stop the agitation and allow the solution to stand undisturbed at the constant temperature for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

For finer suspensions, centrifuge the samples at a controlled temperature to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated/cooled pipette to the experimental temperature to avoid precipitation.

-

Immediately filter the sample using a syringe filter that is compatible with the solvent.

-

Dilute the filtered sample with a known volume of the solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the experimental sample by interpolating its analytical signal on the calibration curve.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) by taking into account the dilution factor.

-

4.3. Data Validation

-

Repeat the experiment at least three times to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

-

Ensure the purity of the this compound and the solvents, as impurities can significantly affect solubility.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not readily published, its chemical structure suggests high solubility in polar protic and aprotic solvents and low solubility in nonpolar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. Such empirical data is crucial for the effective design of crystallization processes, formulation development, and reaction optimization in both academic and industrial research settings.

References

- 1. This compound | C5H11NO | CID 97778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-Methylbutanamide | C5H11NO | CID 41097729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. organic chemistry - Solubility of Amides - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. 26.5 Amides – Structures, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. thco.com.tw [thco.com.tw]

- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to 2-Methylbutanamide: Discovery, Natural Occurrence, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylbutanamide, a naturally occurring amide with potential applications in medicinal chemistry and neuroscience. This document details its discovery, natural occurrence, and biosynthesis, with a focus on its presence in Streptomyces. Furthermore, this guide presents a thorough compilation of its physicochemical and spectroscopic properties, alongside detailed experimental protocols for its synthesis and isolation. This resource is intended to serve as a foundational document for researchers and professionals engaged in the study and application of this compound and its derivatives.

Introduction

This compound, also known as 2-methylbutyramide, is a simple branched-chain amide. While the core structure is straightforward, its chirality, arising from the stereocenter at the second carbon, imparts distinct biological properties to its enantiomers. Derivatives of this compound, particularly the (R)-enantiomer, have shown promise as potent anticonvulsant agents, highlighting the compound's potential as a scaffold in the development of novel therapeutics for neurological disorders.[1] This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for the scientific community.

Discovery and Natural Occurrence

The primary documented natural source of this compound is the bacterial genus Streptomyces.[3] Specifically, the (R)-enantiomer has been reported in these soil-dwelling microorganisms, which are renowned for their prolific production of a wide array of secondary metabolites with diverse biological activities.[3] Quantitative data on the concentration of this compound in Streptomyces fermentation broths is not extensively reported and would likely vary significantly based on the species, strain, and culture conditions.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | PubChem |

| Molecular Weight | 101.15 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 1113-57-1 | PubChem[4] |

| Appearance | Clear colorless liquid | Inferred from 2-methylbutanoic acid[2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in water and polar organic solvents | General amide properties |

| SMILES | CCC(C)C(=O)N | PubChem[4] |

| InChIKey | XUXJHBAJZQREDB-UHFFFAOYSA-N | PubChem[4] |

Spectroscopic Data

A detailed analysis of the ¹H NMR spectrum of this compound is crucial for its structural elucidation. Based on its structure, the following proton environments are expected:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | Triplet | 3H | -CH₂CH₃ |

| ~1.1 | Doublet | 3H | -CH(CH₃ ) |

| ~1.4-1.7 | Multiplet | 2H | -CH₂ CH₃ |

| ~2.1 | Multiplet | 1H | -CH (CH₃) |

| ~5.5-7.5 | Broad Singlet | 2H | -C(=O)NH₂ |

Note: Predicted values based on typical chemical shifts for similar functional groups.

The proton-decoupled ¹³C NMR spectrum of this compound would display five distinct signals corresponding to the five carbon atoms in unique chemical environments.

| Chemical Shift (ppm) | Assignment |

| ~11 | -CH₂CH₃ |

| ~16 | -CH(CH₃ ) |

| ~26 | -CH₂ CH₃ |

| ~41 | -CH (CH₃) |

| ~179 | -C (=O)NH₂ |

Note: Predicted values based on typical chemical shifts for amides and alkyl groups.

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3350-3180 (broad) | N-H stretch | Primary Amide (-NH₂) |

| 2960-2850 | C-H stretch | Alkyl (-CH, -CH₂, -CH₃) |

| ~1650 | C=O stretch (Amide I band) | Primary Amide (-C(=O)NH₂) |

| ~1620 | N-H bend (Amide II band) | Primary Amide (-NH₂) |

The electron ionization mass spectrum of this compound would show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment |

| 101 | [M]⁺ (Molecular ion) |

| 86 | [M - CH₃]⁺ |

| 72 | [M - C₂H₅]⁺ |

| 57 | [M - C₂H₅ - CH₃]⁺ or [C₄H₉]⁺ |

| 44 | [C(=O)NH₂]⁺ |

Experimental Protocols

Synthesis of this compound from 2-Methylbutanoic Acid

This protocol describes a common laboratory-scale synthesis of this compound from its corresponding carboxylic acid.

Materials:

-

2-Methylbutanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Aqueous ammonia (B1221849) (NH₄OH)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylbutanoic acid (1 equivalent) in anhydrous dichloromethane. Cool the solution in an ice bath. Slowly add thionyl chloride (1.1 equivalents) dropwise via a dropping funnel.[5]

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution. The formation of 2-methylbutanoyl chloride is typically complete within 1-2 hours.

-

Amidation: Cool the reaction mixture again in an ice bath. Slowly and carefully add an excess of concentrated aqueous ammonia. A vigorous reaction will occur, leading to the formation of a white precipitate (ammonium chloride) and the desired this compound, which will primarily be in the organic layer.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purification: The crude product can be purified by distillation or column chromatography on silica (B1680970) gel if necessary.

Experimental Workflow for the Synthesis of this compound

Caption: A workflow diagram for the synthesis of this compound.

Isolation of this compound from Streptomyces Culture

This protocol provides a general methodology for the isolation and purification of amides from a Streptomyces fermentation broth. Optimization will be required for specific strains and culture conditions.

Materials:

-

Streptomyces culture broth

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol)

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Harvesting: Centrifuge the Streptomyces fermentation broth to separate the mycelial cake from the supernatant. The target compound may be intracellular or extracellular, so both fractions should ideally be analyzed.

-

Extraction:

-

Supernatant: Transfer the supernatant to a large separatory funnel and extract three times with an equal volume of ethyl acetate. Combine the organic extracts.

-

Mycelium: The mycelial cake can be extracted by sonication or homogenization in a solvent like methanol (B129727) or acetone. After extraction, filter to remove cell debris and concentrate the extract.

-

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude extract.

-

Chromatographic Purification:

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate staining method (e.g., iodine vapor or potassium permanganate (B83412) stain) to visualize the compounds.

-

Combine the fractions containing the purified this compound and remove the solvent to yield the final product.

-

Workflow for Isolation of this compound from Streptomyces

Caption: A generalized workflow for isolating this compound.

Biosynthesis and Biological Signaling

Biosynthesis Pathway

This compound is likely derived from the amino acid L-isoleucine. The biosynthesis of its precursor, 2-methylbutanoic acid, is part of the catabolic pathway of L-isoleucine.[6] The final step to form the amide would involve an amidation reaction, though the specific enzyme responsible for this conversion in Streptomyces has not been definitively characterized in the literature reviewed.

Proposed Biosynthetic Pathway of this compound

Caption: A proposed biosynthetic pathway for this compound.

Biological Signaling

Currently, there is limited information available regarding the direct involvement of this compound in specific biological signaling pathways. However, the anticonvulsant activity of its derivatives suggests a potential interaction with neuronal signaling pathways.[1] Further research is required to elucidate the precise molecular targets and mechanisms of action.

Conclusion

This compound is a naturally occurring compound with established physicochemical properties and emerging biological significance. Its presence in Streptomyces and the anticonvulsant activity of its derivatives make it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a foundational repository of information to support and stimulate future research into the synthesis, natural product chemistry, and therapeutic potential of this compound.

References

- 1. This compound|C5H11NO [benchchem.com]

- 2. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 3. (R)-2-Methylbutanamide | C5H11NO | CID 41097729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C5H11NO | CID 97778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methylbutanamide: Synonyms, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylbutanamide, a simple branched-chain amide with significance in medicinal chemistry and as a synthetic building block. This document details its nomenclature, physicochemical properties, and a classical synthetic methodology, presented in a format tailored for scientific and research applications.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commercial databases. The following table summarizes its key identifiers and synonyms, including stereoisomer-specific nomenclature.

| Identifier Type | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| (2R)-2-methylbutanamide | [3] | |

| (2S)-2-methylbutanamide | [4] | |

| Common Name | 2-Methylbutyramide | [1] |

| CAS Number | 1113-57-1 (for the racemate) | [1][2] |

| 389122-94-5 (for (R)-isomer) | [3] | |

| 13133-74-9 (for (S)-isomer) | ||

| Molecular Formula | C5H11NO | [1][2] |

| SMILES | CCC(C)C(=O)N | [1] |

| CC--INVALID-LINK--C(=O)N (for (R)-isomer) | [3] | |

| InChIKey | XUXJHBAJZQREDB-UHFFFAOYSA-N (for the racemate) | [1] |

| Other Synonyms | Butanamide, 2-methyl- | [2] |

| NSC 38764 | [1] |

Physicochemical Properties

The following table outlines key computed physical and chemical properties of this compound. These values are essential for experimental design, including solvent selection, reaction temperature, and analytical method development.

| Property | Value | Reference |

| Molecular Weight | 101.15 g/mol | [1][2] |

| XLogP3 | 0.5 | [1][2] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bond Count | 2 | |

| Exact Mass | 101.084063974 Da | [1][2] |

| Topological Polar Surface Area | 43.1 Ų | [1][2] |

Experimental Protocols: Synthesis of this compound

A common and robust method for the synthesis of this compound is the amidation of 2-methylbutanoic acid or its activated derivatives.[3] This can be achieved through two primary routes: the acyl chloride method or direct coupling.

Acyl Chloride Method

This two-step process involves the initial conversion of 2-methylbutanoic acid to its more reactive acyl chloride, followed by reaction with ammonia (B1221849).

Step 1: Formation of 2-Methylbutanoyl Chloride

(S)-2-methylbutanoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form (S)-2-methylbutanoyl chloride.[3] This reaction is typically performed in an inert solvent under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Step 2: Amidation

The highly electrophilic (S)-2-methylbutanoyl chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to yield (S)-2-Methylbutanamide.[3] This reaction is generally rapid and exothermic.

Direct Coupling Method

This approach facilitates the direct formation of the amide bond from 2-methylbutanoic acid and ammonia by utilizing a coupling agent.[3] Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like N-hydroxysuccinimide (NHS) are commonly employed. These reagents activate the carboxylic acid in situ, allowing for nucleophilic attack by ammonia to form the amide. This method often proceeds under milder conditions and can be advantageous for sensitive substrates.

Experimental Workflow and Logical Relationships

The synthesis of this compound from its corresponding carboxylic acid can be visualized as a straightforward workflow. The following diagram illustrates the logical progression of the two primary synthetic routes described.

Caption: Synthetic routes to this compound.

Biological Significance and Applications

While this compound itself is a relatively simple molecule, its derivatives have garnered significant interest in neuroscience research. Notably, certain derivatives are recognized as potent anticonvulsant agents in preclinical studies, such as the maximal electroshock seizure (MES) test.[3] The biological activity of these compounds is often highly stereospecific, with the (R)-enantiomer frequently exhibiting greater efficacy.[3] Consequently, this compound serves as a crucial building block in the synthesis and exploration of novel antiepileptic drugs (AEDs) and in the investigation of structure-activity relationships (SAR).[3] At present, there is no widely documented involvement of this compound in specific biological signaling pathways.

References

An In-depth Technical Guide to the Safety and Handling of 2-Methylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methylbutanamide (CAS No. 1113-57-1), a compound utilized in various laboratory and research settings. The following sections detail its hazardous properties, recommended handling procedures, emergency response, and disposal, adhering to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its GHS classification.[1]

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 |

| Warning | H335: May cause respiratory irritation |

Physical and Chemical Properties

The following table summarizes key physical and chemical properties of this compound. Note that most of these values are computationally derived.

| Property | Value | Source |

| Molecular Formula | C5H11NO | PubChem[1] |

| Molecular Weight | 101.15 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1113-57-1 | MolPort[2] |

| XLogP3-AA (LogP) | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Exact Mass | 101.084063974 Da | PubChem[1] |

| Monoisotopic Mass | 101.084063974 Da | PubChem[1] |

| Topological Polar Surface Area | 43.1 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[3] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

The following diagram illustrates the necessary PPE for handling this compound.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from heat and sources of ignition.

Emergency Procedures

The following flowchart outlines the appropriate first aid measures in case of exposure to this compound.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Evacuate personnel from the area.

-

Containment: Prevent further leakage or spillage if safe to do so.

-

Clean-up: Sweep up and shovel into suitable containers for disposal. Avoid creating dust.

-

Environmental Precautions: Do not let the product enter drains.

Experimental Protocols for Toxicity Assessment

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, rats are used.

-

Methodology:

-

Animals are fasted prior to dosing.

-

A single dose of the substance is administered by gavage.

-

A stepwise procedure is used with a few animals at each step. The outcome of each step determines the dose for the next step.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weights are recorded weekly.

-

At the end of the study, a necropsy is performed on all animals.

-

Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Objective: To determine the acute toxicity of a substance applied to the skin.

-

Test Animals: Rats, rabbits, or guinea pigs are commonly used.[4]

-

Methodology:

-

Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.[4]

-

The test substance is applied uniformly over a shaved area of approximately 10% of the body surface.[4]

-

The treated area is covered with a porous gauze dressing.

-

The exposure duration is 24 hours.[4]

-

Animals are observed for mortality and signs of toxicity for 14 days.

-

Body weights are recorded, and a necropsy is performed at the end of the study.

-

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause irritation or corrosion to the eyes.

-

Test Animals: Historically, albino rabbits have been used. However, in vitro and ex vivo methods are now preferred.

-

Methodology (In Vivo):

-

A single dose of the test substance is applied into one eye of the experimental animal. The other eye remains untreated and serves as a control.

-

The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after application.

-

Observations may continue for up to 21 days if the effects are not resolved.

-

The degree of eye irritation is scored based on the cornea, iris, and conjunctiva.

-

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company. Do not allow the chemical to enter the environment.

Logical Workflow for Safe Use

The following diagram illustrates the logical workflow for the safe handling and use of this compound in a research setting.

References

Methodological & Application

The Use of (R)-2-Methylbutanamide as a Chiral Auxiliary in Asymmetric Synthesis: An Application Overview

Chiral auxiliaries are fundamental tools in modern organic chemistry, enabling the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other biologically active molecules.[1][2] These temporary stereogenic units guide the formation of a new stereocenter, after which they are typically cleaved and can often be recovered.[1][3] Prominent examples of effective chiral auxiliaries that have been extensively studied and applied include Evans' oxazolidinones, pseudoephedrine, and Oppolzer's camphorsultam.[2][4][5]

The efficacy of a chiral auxiliary is determined by several factors, including its ease of attachment and removal, its ability to induce high levels of diastereoselectivity, and its availability in both enantiomeric forms.[3] The stereochemical outcome of reactions employing chiral auxiliaries is often dictated by the formation of a rigid, chelated intermediate that blocks one face of the prochiral substrate, thereby directing the approach of the incoming reagent.[6][7]

Despite a thorough search of scientific databases, no specific examples of (R)-2-Methylbutanamide being utilized as a chiral auxiliary for common asymmetric transformations such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions were identified. Consequently, the detailed application notes, experimental protocols, and quantitative data as initially requested cannot be provided.